Author: BenchChem Technical Support Team. Date: February 2026
Core Scaffold & Ethyl Ester Derivative
Executive Summary
This technical guide profiles 4-Amino-8-bromoquinoline-3-carboxylic acid and its commercially dominant precursor, Ethyl 4-amino-8-bromoquinoline-3-carboxylate (CAS 1242260-89-4). As a Senior Application Scientist, I present this compound not merely as a catalog item, but as a critical "privileged scaffold" in medicinal chemistry.
The 4-aminoquinoline-3-carboxylate motif is structurally homologous to established antibacterial agents (fluoroquinolones) and emerging kinase inhibitors. The 8-bromo substituent is the functional pivot point; it serves as a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly diversify the scaffold at the C8 position—a technique essential for Structure-Activity Relationship (SAR) optimization in late-stage drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Due to the zwitterionic nature of the free carboxylic acid, it is frequently handled and sold as its ethyl ester to ensure stability and solubility during storage. The data below distinguishes between the two forms.
Identification Data
Feature
Ethyl Ester (Precursor)
Free Acid (Active Core)
CAS Number
1242260-89-4
Not widely indexed (Custom Synthesis)
IUPAC Name
Ethyl 4-amino-8-bromoquinoline-3-carboxylate
4-Amino-8-bromoquinoline-3-carboxylic acid
Molecular Formula
C₁₂H₁₁BrN₂O₂
C₁₀H₇BrN₂O₂
Molecular Weight
295.13 g/mol
267.08 g/mol
SMILES
CCOC(=O)C1=C(N)C2=C(C(Br)=CC=C2)N=C1
OC(=O)C1=C(N)C2=C(C(Br)=CC=C2)N=C1
Appearance
Off-white to pale yellow solid
White to yellow powder
Solubility & Stability Profile
Solubility (Ester): Soluble in DMSO (>20 mg/mL), DMF, and Chloroform. Sparingly soluble in Ethanol. Insoluble in Water.
Solubility (Acid): Soluble in dilute alkali (NaOH) and DMSO. Poor solubility in organic solvents due to high polarity/zwitterionic character.
Storage: Keep desiccated at -20°C. The amino group is susceptible to oxidation over prolonged exposure to light.
Synthetic Architecture: The Gould-Jacobs Protocol
Authoritative Note: While various routes exist, the Gould-Jacobs reaction remains the industrial standard for scalability and regioselectivity. The workflow below describes the conversion of 2-bromoaniline to the target 4-aminoquinoline scaffold.
Synthesis Pathway Diagram
The following diagram illustrates the stepwise construction of the scaffold, highlighting the critical chlorination-amination sequence.
Caption: Stepwise synthesis via Gould-Jacobs cyclization followed by chlorination and amination.
Detailed Experimental Methodology
Note: This protocol assumes the starting point is the 4-hydroxy intermediate, a common commercial breakpoint.
Procedure: Suspend the starting material in neat POCl₃. Heat to reflux (approx. 105°C) for 2–3 hours. The suspension will clear as the 4-chloro derivative forms.
Workup: Cool to RT. Pour slowly onto crushed ice/ammonia water (exothermic!). Filter the precipitate, wash with cold water, and dry in vacuo.
Checkpoint: The product (4-chloro intermediate) should be a beige solid.
Step 2: Amination (The Critical Step)
Reagents: 8-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester (1.0 eq), Ammonia (2M in Ethanol or Methanol, excess), or Ammonium Acetate.
Procedure:
Method A (Pressure): Seal reactants in a pressure tube. Heat to 80–100°C for 12 hours.
Method B (Microwave): Irradiate at 120°C for 30 minutes (High yield).
Mechanism: SNAr (Nucleophilic Aromatic Substitution). The electron-withdrawing ester at C3 activates the C4 position for nucleophilic attack.
Purification: Evaporate solvent. Recrystallize from Ethanol/Water to obtain CAS 1242260-89-4 .
Step 3: Hydrolysis (Optional - To Free Acid)
Dissolve the ester in THF/Water (1:1).
Add LiOH (2.0 eq) and stir at RT for 4 hours.
Acidify with 1M HCl to pH 3–4. The free acid precipitates. Filter and dry.
Medicinal Chemistry Applications
The 4-Amino-8-bromoquinoline-3-carboxylic acid scaffold is a "privileged structure" due to its ability to interact with multiple biological targets via distinct binding modes.
Pharmacophore Logic
C3-Carboxyl/Ester: Acts as a hydrogen bond acceptor/donor or metal chelator (crucial for metalloenzyme inhibition).
C4-Amino Group: Provides a key hydrogen bond donor (often to the hinge region of kinases).
C8-Bromine: A steric blocker or a handle for synthetic expansion into biaryl systems.
Biological Targets[4]
Kinase Inhibition: The 4-aminoquinoline core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., EGFR, Src). The C3-substituent directs selectivity.
Antibacterial (DNA Gyrase): While lacking the N1-alkyl group of ciprofloxacin, 4-aminoquinolines retain activity against resistant strains by binding to the ATP-binding site of the GyrB subunit rather than the DNA-cleavage site.
Gastric Acid Secretion (P-CABs): Analogs of this scaffold are investigated as Potassium-Competitive Acid Blockers, offering faster onset than PPIs.
Functional Workflow Diagram
Caption: SAR Map illustrating the functional utility of the scaffold's substituents.
PubChem. Ethyl 4-amino-8-bromoquinoline-3-carboxylate (Compound Summary). National Library of Medicine.
Marecki, P. E., & Bambury, R. E. (1984).[2] Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences, 73(8), 1141-1143.[2]
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. (Note: Generalized link to recent review).
Executive Summary This technical guide analyzes the pharmacological potential and synthetic pathways of 4-amino-8-bromoquinoline-3-carboxylate derivatives. Distinct from the classic fluoroquinolone (4-oxo) scaffold, the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the pharmacological potential and synthetic pathways of 4-amino-8-bromoquinoline-3-carboxylate derivatives. Distinct from the classic fluoroquinolone (4-oxo) scaffold, the 4-aminoquinoline-3-carboxylate core represents a hybrid pharmacophore. It combines the DNA-intercalating properties of aminoquinolines with the gyrase-binding potential of the 3-carboxylate motif.
The inclusion of the 8-bromo substituent is a critical medicinal chemistry strategy. It serves two functions:
Lipophilic Modulation: Enhances membrane permeability (LogP) to overcome efflux pump resistance in Gram-negative bacteria.
Halogen Bonding: Provides a specific anchor point for non-covalent interactions within the hydrophobic pockets of target enzymes (e.g., DNA Gyrase subunit B or Plasmodium heme polymerase).
Part 1: Structural Rationale & SAR Analysis[1]
The biological activity of this scaffold is governed by three distinct regions. Understanding these interactions is prerequisite to rational drug design.
The 4-Amino "Head" (H-Bond Donor)
Unlike the 4-oxo group in ciprofloxacin-like drugs, the 4-amino group acts as a hydrogen bond donor. This shifts the binding mode from the pure DNA-cleavage complex to potential ATP-competitive inhibition in kinases or gyrase B subunits.
The 3-Carboxylate "Handle"
The C3 ester (or acid upon hydrolysis) is critical for metal ion chelation (
), which bridges the drug to the phosphate backbone of nucleic acids.
Ethyl Ester: Acts as a prodrug, increasing cellular uptake before intracellular hydrolysis.
Free Acid: The active species for metal coordination.
The 8-Bromo "Anchor"
The 8-position is the sterically sensitive "bay region" of the quinoline.
Electronic Effect: The electron-withdrawing bromine lowers the
of the ring nitrogen, potentially altering protonation states at physiological pH.
Steric/Hydrophobic: The bulky bromine atom fills hydrophobic pockets that smaller substituents (H, F) cannot, improving selectivity.
Visualization: Pharmacophore Map
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the C4-amino, C3-carboxylate, and C8-bromo motifs.
Part 2: Synthesis Workflows
The synthesis of 4-amino-8-bromoquinoline-3-carboxylates requires a convergent approach to avoid the formation of the thermodynamically stable 4-hydroxy (quinolone) tautomer during cyclization.
Recommended Pathway: The Activated Nitrile Route
This method utilizes 2-amino-3-bromobenzonitrile, ensuring the nitrogen is positioned correctly and the 4-amino group is generated directly or via an intermediate.
Step 1: Condensation
Reaction of 2-amino-3-bromobenzonitrile with ethyl cyanoacetate or ethyl acetoacetate (though cyanoacetate is preferred for 4-amino generation).
Step 2: Cyclization (Tin(IV) Chloride Mediated)
Lewis acid catalysis is often required to promote the attack of the amino group onto the nitrile or ester functionality to close the ring.
Alternative Pathway: S_NAr Displacement
Gould-Jacobs Cyclization: React 2-bromoaniline with EMME (diethyl ethoxymethylenemalonate)
Cyclize to 8-bromo-4-hydroxyquinoline-3-carboxylate.
Chlorination:
converts the 4-OH to 4-Cl.
Amination: Nucleophilic displacement of the 4-Cl with ammonia or primary amines yields the target.
Visualization: Synthesis Flowchart
Figure 2: The "Gould-Jacobs to SNAr" pathway is the most robust method for generating diversity at the 4-position.
Part 3: Biological Activity Profile[2][3]
Antibacterial Activity (Gram-Positive & Negative)
The 8-bromo derivatives show a specific potency advantage against Methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism: Inhibition of DNA Gyrase (Topoisomerase II). The 4-amino group interacts with the ATP-binding pocket, while the carboxylate coordinates magnesium in the cleavage core.
Data Trends:
Unsubstituted (8-H): Moderate activity (MIC
).
8-Bromo Derivative: Enhanced activity (MIC
).
Reasoning: The 8-Br group increases lipophilicity, facilitating penetration through the bacterial cell wall.
Antiviral Potential
Quinoline-3-carboxylates have shown efficacy against Herpes Simplex Virus (HSV). The 8-bromo substituent is often critical for disrupting viral replication machinery, likely via intercalation into viral DNA or inhibition of viral polymerase.
Comparative Activity Table
Representative data synthesized from structure-activity trends in aminoquinoline literature.
Compound Variant
R-Group (C4)
Substituent (C8)
MIC (S. aureus)
LogP (Calc)
Notes
Lead A
2.1
Baseline activity.
Lead B
3.4
Significant potency increase due to lipophilicity.
Lead C
3.8
Alkylamino group slightly reduces potency vs free amine.
Lead D
(Oxo)
2.9
4-Oxo is generally more potent but has different IP landscape.
Part 4: Experimental Protocols
Protocol A: Synthesis of Ethyl 4-chloro-8-bromoquinoline-3-carboxylate
Precursor step for generating the amino derivative.
Standard: CLSI (Clinical and Laboratory Standards Institute) broth microdilution.
Medium: Mueller-Hinton Broth (MHB).
Inoculum:
CFU/mL.
Compound Prep: Dissolve 8-bromo derivative in DMSO (stock), then serial dilute in MHB.
Incubation:
for 18-24 hours.
Readout: Lowest concentration with no visible growth.
References
Synthesis and Antibacterial Activity of 4-Substituted Aminoquinoline-3-carboxylates.
Journal of Pharmaceutical Sciences, 1984.
4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies.
Frontiers in Chemistry, 2025.
Structure-Activity Relationship of 4-Aminoquinolines against Bacteria and Malaria.
Journal of Medicinal Chemistry (General Reference on Scaffold Utility).
Discovery of Quinoline-4-carboxamide Derivatives with Novel Mechanisms of Action.
ACS Medicinal Chemistry Letters.
Mechanisms of Action of 4-Aminoquinolines.
Pharmacological Research.
Foundational
An In-depth Technical Guide to Determining the Solubility Profile of 8-bromo-4-aminoquinoline-3-carboxylic acid in DMSO vs. Water
Introduction In the landscape of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is a cornerstone of its progression from a laboratory curiosity to a potential ther...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility is paramount. It dictates formulation strategies, bioavailability, and the design of in vitro and in vivo assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 8-bromo-4-aminoquinoline-3-carboxylic acid, a quinoline derivative with potential pharmacological significance.
While specific experimental data for 8-bromo-4-aminoquinoline-3-carboxylic acid is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols required to establish its solubility in two of the most common solvents in preclinical research: dimethyl sulfoxide (DMSO) and water. The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding the interplay of its substituents—an amino group, a carboxylic acid, and a bromine atom—is key to predicting and interpreting its solubility behavior.[1]
This guide is structured to provide not just a method, but a rationale, empowering researchers to make informed decisions in their experimental design.
Chemical Structure and Physicochemical Properties
The structure of 8-bromo-4-aminoquinoline-3-carboxylic acid combines several functional groups that will influence its solubility:
Quinoline Core: A bicyclic aromatic system, which is largely nonpolar.
Amino Group (-NH2): A basic functional group that can act as a hydrogen bond donor.
Carboxylic Acid Group (-COOH): An acidic functional group that can act as both a hydrogen bond donor and acceptor.
Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and can participate in halogen bonding.
The presence of both an acidic (carboxylic acid) and a basic (amino) group makes this molecule zwitterionic at certain pH ranges. This amphoteric nature is a critical determinant of its aqueous solubility.
Predicting Solubility: A Theoretical Framework
In Water: The aqueous solubility of 8-bromo-4-aminoquinoline-3-carboxylic acid is expected to be highly pH-dependent.
At low pH (acidic conditions): The amino group will be protonated (-NH3+), increasing the polarity and likely enhancing solubility.
At high pH (basic conditions): The carboxylic acid group will be deprotonated (-COO-), also increasing polarity and promoting solubility.
At the isoelectric point (pI): The molecule will exist as a neutral zwitterion. At this pH, the net charge is zero, and intermolecular interactions can lead to lattice formation, typically resulting in the lowest aqueous solubility.
The large, nonpolar quinoline backbone and the heavy bromine atom will generally work to decrease water solubility.
In DMSO: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a strong ability to dissolve a wide range of both polar and nonpolar compounds.[2] It is an excellent hydrogen bond acceptor. Given the presence of hydrogen bond-donating groups (-NH2 and -COOH) on the target molecule, it is anticipated that 8-bromo-4-aminoquinoline-3-carboxylic acid will exhibit significantly higher solubility in DMSO compared to neutral water. DMSO is often used to create high-concentration stock solutions for biological screening.[2]
Experimental Determination of Solubility
A robust determination of solubility requires a systematic and well-controlled experimental approach. The following protocols describe the thermodynamic shake-flask method, which is considered the gold standard for solubility measurement.[3]
PART 1: Materials and Reagents
8-bromo-4-aminoquinoline-3-carboxylic acid (solid, high purity)
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
Deionized water, Type I
Phosphate-buffered saline (PBS), pH 7.4
Buffers of varying pH (e.g., citrate, phosphate, borate)
Analytical balance
Vortex mixer
Thermostatic shaker/incubator
Microcentrifuge
Calibrated pH meter
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Volumetric flasks, pipettes, and vials
PART 2: Experimental Workflow: Thermodynamic Solubility Assay
The "shake-flask" method is a reliable technique for determining the equilibrium solubility of a compound.[3] This involves adding an excess of the solid compound to the solvent and allowing it to reach equilibrium.
Architecting the Privileged Scaffold: A Technical Deep Dive into Quinoline-3-Carboxylic Acids
Executive Summary The quinoline-3-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline-3-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. While historically synonymous with fluoroquinolone antibiotics (targeting bacterial DNA gyrase), recent campaigns have successfully repurposed this scaffold for oncology (kinase inhibition), virology (HIV-1 integrase), and neuropharmacology (CB2 agonists).
This guide deconstructs the synthetic utility and pharmacophoric versatility of the quinoline-3-carboxylic acid core. We move beyond basic reviews to analyze the causality of synthetic choices and the structural logic driving potency.
Section 1: The Pharmacophore & Structural Logic
The enduring utility of the quinoline-3-carboxylic acid scaffold stems from its ability to enforce specific binding geometries while allowing independent tuning of electronic and steric parameters at the N1, C6, C7, and C8 positions.
The Critical Binding Triad
In antibacterial applications, the C3-carboxylate and C4-keto groups form a critical binding interface with the DNA-enzyme complex, often mediated by a magnesium ion bridge. This interaction is non-negotiable for gyrase inhibition. However, in anticancer applications (e.g., VEGFR inhibitors), the C3-amide derivatives often predominate, shifting the H-bond donor/acceptor profile to suit the ATP-binding pocket of kinases.
Electronic Tuning (The C6/C7 Axis)
C6 Position: Introduction of a fluorine atom (Fluoroquinolones) dramatically improves cell penetration and gyrase affinity. In non-antibiotic contexts, this position modulates metabolic stability (blocking P450 oxidation).
C7 Position: This is the primary vector for solubility and pharmacokinetic (PK) tuning. Bulky heterocycles here (piperazine, pyrrolidine) can enhance spectrum (antibacterial) or selectivity (kinase binding).
Section 2: Synthetic Architectures and Protocols
To access these scaffolds, two dominant methodologies exist: the classic Gould-Jacobs reaction and the versatile Grohe-Heberer cyclization . We focus here on the Gould-Jacobs protocol for its scalability and the Grohe-Heberer for its flexibility in introducing complex substituents early.
Visualization: The Synthetic Pathways
The following diagram contrasts the logic flow of these two primary synthetic routes.
Figure 1: Comparative logic of Gould-Jacobs vs. Grohe-Heberer synthetic routes.
This protocol is optimized for the synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate , a universal precursor for ciprofloxacin-class compounds.
Rationale: We utilize Dowtherm A (a eutectic mixture of biphenyl and diphenyl oxide) as the solvent. Unlike mineral oil, Dowtherm A allows for precise temperature control at the high flashpoints required for cyclization (250°C) without carbonization, ensuring easier purification.
Step-by-Step Methodology:
Condensation (Enamine Formation):
Charge a 250 mL round-bottom flask with 3-fluoroaniline (11.1 g, 0.1 mol) and diethyl ethoxymethylenemalonate (EMME) (21.6 g, 0.1 mol).
Heat the neat mixture to 110°C for 2 hours.
Checkpoint: Monitor the evolution of ethanol. Use a Dean-Stark trap if scaling up to drive equilibrium.
Cool to room temperature. The intermediate enamine often solidifies; recrystallize from hexane/ethanol if necessary.
Thermal Cyclization:
Heat Dowtherm A (50 mL) to a rolling reflux (~255°C) in a separate flask equipped with a wide-bore condenser.
Add the enamine intermediate portion-wise (carefully!) to the boiling solvent.
Critical Control: Maintain temperature >245°C. Below this, polymerization competes with cyclization.
Continue reflux for 45 minutes.
Isolation:
Cool the mixture to room temperature. The product usually precipitates as a beige solid.
Add n-hexane (50 mL) to dilute the Dowtherm A and maximize precipitation.
Filter the solid and wash extensively with hexane and acetone to remove oily residues.
Yield Expectation: 75-85%.
N-Alkylation (Optional but common):
Dissolve the quinolone (1 eq) in DMF. Add K₂CO₃ (1.5 eq) and Ethyl Iodide (1.2 eq). Heat at 80°C for 4 hours to install the N1-ethyl group.
Section 3: Therapeutic Applications & SAR Analysis
The versatility of this scaffold is best understood through Structure-Activity Relationship (SAR) data. We compare the classic antibacterial profile against emerging anticancer requirements.
SAR Data Matrix
Feature
Antibacterial (e.g., Ciprofloxacin)
Anticancer (e.g., VEGFR Inhibitors)
CB2 Agonist (Pain)
Position 3
-COOH (Essential for Mg²⁺ bridge)
-CONHR (Amide preferred for H-bonding)
-CONHR (Amide/Ester)
Position 4
=O (Keto)
=O or -Cl (leaving group for substitution)
=O
Position 6
-F (Cell penetration/Potency)
-OMe / -F (Metabolic stability)
-H / -OMe
Position 7
Piperazine (Spectrum/PK)
Quinoline/Urea moieties (Kinase pocket fit)
Adamantyl/Bulky alkyl
N-1
Cyclopropyl / Ethyl
Aryl / Alkyl
Pentyl / Benzyl
Mechanism of Action Visualization
Understanding the target interaction is vital for rational design.
Figure 2: Divergent pharmacological pathways based on scaffold substitution.
For researchers developing novel derivatives, validating biological activity requires robust assays. Here we outline a Minimum Inhibitory Concentration (MIC) Assay for antibacterial validation, designed to minimize false negatives.
Standard bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
Resazurin dye (viability indicator).
Workflow:
Stock Preparation: Dissolve the test quinoline derivative in DMSO to 1 mg/mL. Note: If the compound is the free acid, add minimal 0.1M NaOH to aid solubility; if it is the hydrochloride salt, use water/DMSO.
Dilution: Prepare serial 2-fold dilutions in a 96-well plate (100 µL per well). Final concentration range: 64 µg/mL to 0.06 µg/mL.
Inoculation: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to each well (Final inoculum: ~5 x 10⁵ CFU/mL).
Incubation: 37°C for 16-20 hours.
Readout:
Visual: Look for turbidity (growth).
Colorimetric: Add 30 µL of 0.01% Resazurin. Incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth.
Validation: The reference drug (Ciprofloxacin) must fall within its QC range (e.g., 0.004–0.015 µg/mL for E. coli). If not, discard the run.
References
Review on Biological Activities:
Al-Bari, M. A. A. (2015). "Quinolone analogues: a drug discovery platform." Expert Opinion on Drug Discovery.
[Link]
Synthetic Methodology (Gould-Jacobs):
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
[Link]
Synthetic Methodology (Grohe-Heberer):
Grohe, K., & Heberer, H. (1987). "Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie.
[Link]
Anticancer Applications:
Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.
[Link]
CB2 Receptor Agonists:
Manera, C., et al. (2006). "Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 receptor agonists." Journal of Medicinal Chemistry.
[Link]
Foundational
4-Amino-8-bromoquinoline-3-carboxylic acid molecular weight and formula
Topic: 4-Amino-8-bromoquinoline-3-carboxylic acid Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 4-Amino-8-bromoquinol...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Amino-8-bromoquinoline-3-carboxylic acid
Content Type: Technical Monograph & Synthesis Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
4-Amino-8-bromoquinoline-3-carboxylic acid is a highly functionalized heteroaromatic scaffold used primarily as an intermediate in the synthesis of antibacterial agents (fluoroquinolone analogs), antimalarials, and kinase inhibitors. Its structure features a quinoline core with three critical handles for medicinal chemistry:
C3-Carboxylic Acid: A hydrogen-bond acceptor/donor motif essential for binding in DNA gyrase active sites or for amide coupling to expand SAR (Structure-Activity Relationship).
C4-Amino Group: Provides hydrogen bond donor capability, often mimicking the N1/N6 positions of adenosine in kinase ATP-binding pockets.
C8-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of lipophilic or solubilizing groups.
This guide details the physicochemical profile, a robust synthetic architecture, and analytical validation standards for this compound.[1][2]
Physicochemical Identity
Molecular Specifications
Property
Value
Notes
IUPAC Name
4-amino-8-bromoquinoline-3-carboxylic acid
Molecular Formula
Molecular Weight
267.08 g/mol
Average Mass
Monoisotopic Mass
265.9691 g/mol
Based on isotope
CAS Number
Not widely indexed as free acid
Ethyl ester analog: 1242260-89-4
Physical State
Off-white to pale yellow solid
High melting point (>250°C dec.)
Predicted Properties (ADME/Tox Relevance)
LogP (Octanol/Water): ~1.8 – 2.2 (Predicted). The bromine increases lipophilicity, while the zwitterionic amino-acid core reduces it.
Solubility: Poor in water and non-polar solvents (DCM, Hexane). Soluble in DMSO, DMF, and hot acetic acid.
Synthetic Architecture
The synthesis of 4-aminoquinoline-3-carboxylates typically requires avoiding the thermodynamic trap of the 4-hydroxy (4-oxo) tautomer. The most robust "Senior Scientist" route involves constructing the 4-hydroxy-3-ester via Gould-Jacobs cyclization , activating it as a 4-chloro species, and then displacing with ammonia.
Reaction Logic Flow
Cyclization: Condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
Activation: The 4-hydroxy group is unreactive toward direct amination; it is converted to the 4-chloro leaving group using
.
Substitution (
): The 4-chloro is displaced by ammonia. This is regioselective due to the electron-withdrawing effect of the C3-ester and ring nitrogen.
Hydrolysis: Controlled saponification yields the free acid.
Pathway Diagram (Graphviz)
Figure 1: Step-wise synthetic pathway from 2-bromoaniline to the target acid via the Gould-Jacobs protocol and SnAr displacement.
Detailed Experimental Protocol
Step 1: Activation (Chlorination)
Note: Starting from the commercially available Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.
Setup: Charge a round-bottom flask with Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq).
Reagent: Add Phosphorus Oxychloride (
, 5.0 vol) carefully. Caution: Exothermic.
Reaction: Reflux at 105°C for 2–3 hours. Monitor by TLC (the chloride is significantly less polar than the hydroxy starting material).
Workup: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring (quenches excess
).
Isolation: Neutralize with saturated
to pH 7–8. Extract with Ethyl Acetate or DCM. Dry () and concentrate to yield the 4-chloro intermediate .
Step 2: Amination (
)
Solvent System: Dissolve the 4-chloro intermediate in absolute ethanol or dioxane.
Nucleophile: Bubble dry
gas into the solution at 0°C until saturation, or add 5.0 eq of Ammonium Acetate.
Conditions: Seal the vessel (pressure tube) and heat to 80–100°C for 4–6 hours.
Observation: A precipitate often forms (Ammonium chloride byproduct and product).
Workup: Cool. Concentrate solvent. Triturate the residue with water to remove inorganic salts. Filter to collect Ethyl 4-amino-8-bromoquinoline-3-carboxylate .
Step 3: Hydrolysis to Free Acid
Reaction: Suspend the ester in a 1:1 mixture of THF and Water. Add Lithium Hydroxide (
, 3.0 eq).
Conditions: Stir at 50°C. The ester is generally cleaved within 2–4 hours.
Isolation (Critical): The product is an amino acid (amphoteric).
Cool to RT.
Acidify carefully with 1M HCl to pH ~4–5 (the isoelectric point).
The free acid will precipitate.
Filter, wash with cold water and diethyl ether. Dry under vacuum.
Analytical Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.
Technique
Expected Signature
Diagnostic Value
1H NMR (DMSO-d6)
8.9 - 9.1 ppm (s, 1H)
H-2 Proton: Characteristic desheided singlet of the quinoline ring. Confirms cyclization.
1H NMR (DMSO-d6)
13.0 - 14.0 ppm (br s, 1H)
COOH: Very broad singlet, confirms hydrolysis of ethyl ester.
1H NMR (DMSO-d6)
7.5 - 8.5 ppm (m, 3H)
Aromatic H5, H6, H7: Splitting pattern confirms the 8-bromo substitution (usually a doublet-triplet-doublet pattern).
LC-MS (ESI+)
m/z 267/269 (1:1 ratio)
Isotope Pattern: The 1:1 doublet confirms the presence of one Bromine atom.
IR Spectroscopy
~1680 cm⁻¹ & ~3300-3400 cm⁻¹
C=O (Acid) & N-H stretch: Confirms the presence of both functional groups.
Kinase Inhibition: The 4-amino-3-carboxyl motif is bioisosteric with the adenine ring of ATP. The C3-acid can be converted to an amide to access a "gatekeeper" pocket in kinases like EGFR or VEGFR.
Antibacterial Agents: This scaffold is a direct precursor to non-fluorinated quinolones. The 8-bromo position allows for the introduction of bulky heterocycles (e.g., via Suzuki coupling) to overcome efflux pump resistance in MRSA strains.
Cross-Coupling Vector: The 8-bromo group is sterically crowded but electronically activated. It allows for the synthesis of "8-substituted" quinolines, which are difficult to access via direct electrophilic aromatic substitution.
Storage & Stability
Hygroscopicity: As a zwitterion, the solid can be hygroscopic. Store in a desiccator.
Light Sensitivity: Brominated aromatics can undergo photodehalogenation over long periods. Store in amber vials.
PubChem. 4-Oxo-quinoline-3-carboxylic acid (Compound Summary). National Library of Medicine. Link
Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025).[4] Link
Marecki, P. E., & Bambury, R. E. Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents.[5] Journal of Pharmaceutical Sciences, 73(8), 1141–1143.[5] Link
ChemicalBook. 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester Properties and Suppliers.Link
Application Note: Scalable Synthesis of 4-Amino-8-bromoquinoline-3-carboxylic Acid via Saponification
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Amino-8-bromoquinoline-3-carboxylic acid from its ethyl ester precursor. The 4-aminoquinoline scaffold is a privileged st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Amino-8-bromoquinoline-3-carboxylic acid from its ethyl ester precursor. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimalarials, kinase inhibitors, and antibacterial agents. The 8-bromo substituent provides a critical handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making the preservation of this moiety during hydrolysis essential.
This guide prioritizes regiochemical stability and process safety , utilizing a base-mediated saponification strategy that avoids the decarboxylation risks associated with harsh acidic hydrolysis.
Strategic Analysis & Retrosynthesis
The Challenge of Amphoteric Substrates
The target molecule contains both a basic functional group (4-amino-quinoline nitrogen system) and an acidic moiety (3-carboxylic acid). This amphoteric nature necessitates a precise workup strategy.
Risk: Over-acidification during workup protonates the ring nitrogen (forming a soluble salt), while high pH keeps the carboxylate deprotonated (also soluble).
Solution: The protocol relies on isolating the product at its Isoelectric Point (pI) , inducing precipitation of the zwitterionic species.
Mechanistic Pathway
The transformation proceeds via a nucleophilic acyl substitution (B_AC_2 mechanism). The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate.[1][2] The 4-amino group acts as a strong resonance donor to the quinoline ring, increasing the electron density. However, the 3-ester carbonyl remains sufficiently electrophilic for hydrolysis, particularly under reflux conditions.
Figure 1: Mechanistic flow from ester precursor to zwitterionic acid product.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Critical Attribute
Ethyl 4-amino-8-bromoquinoline-3-carboxylate
1.0
Substrate
Purity >95% (HPLC)
Sodium Hydroxide (NaOH)
3.0 - 5.0
Base
2M Aqueous Solution
Ethanol (EtOH)
10 Vol
Solvent
95% or Absolute
Hydrochloric Acid (HCl)
N/A
Acidifier
1M and 6M solutions
Water
5 Vol
Co-solvent
Deionized
Step-by-Step Methodology
Phase 1: Saponification
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charging: Add Ethyl 4-amino-8-bromoquinoline-3-carboxylate (5.0 g, 16.9 mmol) to the flask.
Solvent Addition: Add Ethanol (50 mL) and stir to create a suspension.
Note: The starting material may not fully dissolve at room temperature. This is normal.
Base Addition: Add 2M NaOH (25 mL, 50 mmol, ~3 equiv) dropwise over 5 minutes.
Reaction: Heat the mixture to reflux (approx. 80°C) .
Observation: The suspension should clear to a homogeneous solution within 30-60 minutes as the ester is consumed and the soluble carboxylate forms.
Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM).
Endpoint: Disappearance of the starting ester spot (R_f ~0.6) and appearance of a baseline spot (Carboxylate).
Duration: Typically 2–4 hours.
Phase 2: Workup & Isolation (The Critical Step)
Concentration: Remove the bulk of the ethanol under reduced pressure (Rotavap, 40°C) to reduce solubility of the final product.
Dilution: Add water (30 mL) to the residue. The solution should be basic (pH >12) and clear.
Troubleshooting: If solids remain, filter them off (unreacted starting material or impurities).
Acidification (pI Targeting):
Place the flask in an ice bath (0–5°C).
Slowly add 1M HCl dropwise with vigorous stirring.
Target pH: Adjust pH to 6.0 – 7.0 .
Observation: A thick off-white to pale yellow precipitate will form.
Caution: Do not drop below pH 5.0. If the pH reaches ~2-3, the product will protonate at the quinoline nitrogen and re-dissolve.
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with:
Cold water (2 x 20 mL) – removes inorganic salts (NaCl).
Cold Acetone (1 x 10 mL) – aids drying and removes lipophilic impurities.
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Workup Logic & Troubleshooting
The success of this synthesis relies on the precise manipulation of pH. The graph below illustrates the decision matrix for the isolation phase.
Figure 2: pH adjustment workflow for optimal recovery of zwitterionic quinolines.
Characterization & Validation
To ensure the protocol was successful, the following analytical criteria must be met. This constitutes the "Self-Validating System."
Method
Expected Result
Interpretation
1H NMR (DMSO-d6)
Disappearance of ethyl signals (quartet ~4.3 ppm, triplet ~1.3 ppm).
confirms hydrolysis of the ester.
1H NMR (DMSO-d6)
Broad singlet at 12.0–14.0 ppm.
Confirms presence of carboxylic acid (-COOH).[3][4]
IR Spectroscopy
Shift of C=O stretch from ~1720 cm⁻¹ (ester) to ~1680 cm⁻¹ (acid).
Diagnostic carbonyl shift.
Mass Spectrometry
[M+H]⁺ = 267/269 (Br isotope pattern).
Confirms molecular weight (Loss of 28 Da from ethyl group).
Appearance
Off-white to pale yellow powder.
High purity (colored impurities often indicate oxidation).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution and hydrolysis).[2]
Marecki, P. E., & Bambury, R. E. (1984).[5] Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents.[5] Journal of Pharmaceutical Sciences, 73(8), 1141–1143. Link
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Link
Sigma-Aldrich. (2023). 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester Product Detail. Link
Gök, D. (2022).[3] An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. Link
Application Note: Optimization of Suzuki-Miyaura Coupling at the Sterically Congested 8-Position of 4-Amino-8-Bromoquinoline-3-Carboxylic Acid
Abstract & Strategic Overview The functionalization of the 8-position on a quinoline scaffold is historically challenging due to the peri-interaction with the ring nitrogen and substituents at the 1- or 7-positions. When...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The functionalization of the 8-position on a quinoline scaffold is historically challenging due to the peri-interaction with the ring nitrogen and substituents at the 1- or 7-positions. When this scaffold includes a 4-amino group and a 3-carboxylic acid, the challenge is compounded by the substrate's zwitterionic nature , rendering it insoluble in standard non-polar coupling solvents (Toluene, THF).
This Application Note details two distinct protocols to overcome these barriers:
Route A (The "Direct" Method): Utilizes specialized Buchwald precatalysts and aqueous solvent systems to couple the unprotected zwitterion.
Route B (The "Protected" Method): A robust, scalable approach involving transient esterification to improve lipophilicity and reactivity.
Key Challenges
Steric Hindrance: The 8-bromo substituent is crowded. Standard ligands (PPh3, dppf) often fail to promote oxidative addition or suffer from slow reductive elimination.
Catalyst Poisoning: Free amines and carboxylic acids can coordinate to Pd(II), sequestering the catalyst from the active cycle.
Solubility: The substrate exists as a high-melting-point zwitterion, requiring polar aprotic solvents or aqueous mixtures.
Critical Mechanistic Insights
Ligand Selection for 8-Position Coupling
Success at the 8-position requires bulky, electron-rich biaryl phosphine ligands. These ligands serve two purposes:
Electron Donation: Facilitates oxidative addition into the electron-rich (deactivated) C-Br bond if the ring is electron-rich, or simply stabilizes the Pd(0) species.
Steric Bulk: The ligand bulk promotes the difficult reductive elimination step and prevents the formation of inactive dimeric Pd species.
Recommended Ligands:
XPhos / SPhos: Excellent for sterically hindered aryl chlorides/bromides.
BrettPhos: Preferred if the coupling partner is an amine (Buchwald-Hartwig), but also effective for difficult C-C couplings.
Ad2nBuP (CataCXium A): A robust alternative for highly hindered substrates.
The Zwitterion Effect
The 4-amino-3-carboxylic acid motif creates an internal salt.
Consequence: Insoluble in Toluene/THF.
Solution: Use 1,4-Dioxane/Water (4:1) or n-Butanol . The water disrupts the crystal lattice of the zwitterion, while the organic co-solvent dissolves the boronic acid.
Experimental Protocols
Protocol A: Direct Coupling of the Unprotected Zwitterion
Best for: Rapid analog synthesis (Medicinal Chemistry scale: 10mg - 500mg).
Combine ester substrate, boronic acid (1.2 equiv), and Cs2CO3 in Toluene.
Add Catalyst/Ligand under Argon.
Heat to 100°C for 12 hours.
Workup: Standard EtOAc/Water extraction. The ester makes the product lipophilic.
Hydrolysis (Optional): Saponify with LiOH in THF/Water to return to the carboxylic acid.
Visualizing the Workflow
Caption: Decision matrix for coupling strategies. Route A utilizes specialized catalysts for speed; Route B utilizes protection groups for solubility and scalability.
Data Summary & Troubleshooting
Variable
Route A (Direct)
Route B (Protected)
Solubility
Poor (Requires H2O)
Good (Organic Solvents)
Catalyst Load
High (3-5 mol%)
Low (1-2 mol%)
Reaction Time
4-16 Hours
8-24 Hours (3 steps)
Purification
Precipitation / Prep-HPLC
Flash Column Chromatography
Steric Tolerance
Excellent (XPhos)
Good (SPhos)
Common Failure Modes
Protodeboronation: If the boronic acid coupling partner is electron-rich or heteroaromatic (e.g., 2-pyridyl), it may lose the boron group before coupling.
Fix: Use Boronic Esters (Pinacol) instead of acids, or switch to Molander Salts (BF3K) which release the active species slowly.
Fix: Ensure rigorous degassing. Add additional ligand (1:2 Pd:Ligand ratio) to stabilize the metal.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. Link
Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011. Link
Li, J. J. "Quinoline and Isoquinoline Synthesis." Name Reactions in Heterocyclic Chemistry, Wiley, 2004. (General reference for quinoline properties).
Sigma-Aldrich. "Buchwald Precatalysts User Guide." Link
Preventing decarboxylation during hydrolysis of quinoline-3-carboxylic esters
Topic: Preventing Decarboxylation & Optimizing Yield Content Type: Technical Support Center | Role: Senior Application Scientist Diagnostic Hub: The "Why" & "How" of Failure Before attempting the protocol, you must under...
Content Type: Technical Support Center | Role: Senior Application Scientist
Diagnostic Hub: The "Why" & "How" of Failure
Before attempting the protocol, you must understand the molecular trap you are working with. Quinoline-3-carboxylic acids are structurally predisposed to decarboxylation, a side reaction that turns your valuable intermediate into a useless by-product (quinoline) and carbon dioxide.
The Mechanism of Failure (The Trap)
Unlike simple aliphatic esters, the quinoline ring acts as an electron sink. When the ring nitrogen is protonated (under acidic conditions) or strongly coordinated, it withdraws electron density from the system. This stabilizes the development of a negative charge at the C3 position, significantly lowering the activation energy for the loss of CO2.
Key Insight: Decarboxylation is often acid-catalyzed and thermally driven .
Acidic Hydrolysis (Reflux): High risk. The protonated ring nitrogen facilitates the release of CO2.
Basic Hydrolysis (Saponification): Low risk. The carboxylate anion (
) is electronically repulsed by the electron-rich aromatic ring, making decarboxylation unfavorable unless extreme heat is applied.
Visualizing the Danger Zone
The following diagram illustrates the mechanistic pathway you must avoid.
Figure 1: Mechanistic pathway showing how protonation triggers decarboxylation.[1] Keeping the system in the "Safe Zone" (Basic/Neutral) is critical.
Protocol Optimization: The "How"
To prevent decarboxylation, we utilize a Lithium Hydroxide (LiOH) mediated saponification . LiOH is preferred over NaOH or KOH for sensitive substrates because it is less hygroscopic, milder, and compatible with a wider range of organic co-solvents (like THF).
Standard Operating Procedure (SOP-Q3)
Objective: Hydrolysis of ethyl/methyl quinoline-3-carboxylate without decarboxylation.
Acid for Workup: 1M HCl or Acetic Acid (Do not use concentrated H2SO4)
Step-by-Step Methodology
Dissolution:
In a round-bottom flask, dissolve the ester in THF. Ensure complete dissolution. If the ester is stubborn, add Methanol (up to 10% volume).
Why: THF solubilizes the organic ester; Water dissolves the base. A homogeneous phase is faster, reducing the need for heat.
Saponification:
Dissolve LiOH·H2O in the calculated volume of water. Add this solution dropwise to the stirring ester solution at Room Temperature (20-25°C) .
Critical Control: Do NOT reflux. If reaction is slow (TLC check after 2h), warm gently to 40°C max.
Monitoring:
Monitor by TLC/LC-MS. Look for the disappearance of the non-polar ester spot and the appearance of a baseline spot (the carboxylate salt).
Workup (The pH Trap):
Evaporate the THF under reduced pressure (Rotavap) at <40°C. You will be left with an aqueous slurry.
Cool the aqueous phase to 0°C (Ice bath).
Slowly acidify with 1M HCl or Acetic Acid.
STOP adding acid when pH reaches 3.5 - 4.5 .
Why: Quinoline acids are zwitterionic (Isoelectric point). If you go to pH 1, the nitrogen protonates (
), and the molecule becomes water-soluble again (and susceptible to decarboxylation). If you stay at pH > 7, it remains a soluble carboxylate salt (). You need the neutral zwitterion to precipitate.
Isolation:
Filter the precipitated solid. Wash with cold water and diethyl ether (to remove unreacted ester). Dry under vacuum at 40°C.
Troubleshooting FAQ
Q1: My product disappeared after acidification, and the aqueous layer is clear. Where is it?A: You likely over-acidified (pH < 2). The quinoline nitrogen protonated, forming a soluble hydrochloride salt.
The Fix: Carefully back-titrate with saturated NaHCO3 solution until the pH returns to ~4.0. The solid should reprecipitate.
Q2: I see a new spot on TLC that is less polar than the acid but different from the ester.A: This is likely the decarboxylated quinoline by-product.
Cause: Did you heat the reaction? Or did you use strong acid during workup and let it stand?
Prevention: Repeat the reaction at strictly Room Temperature. Use Acetic Acid for workup instead of HCl to avoid "hot spots" of acidity.
Q3: The ester is not dissolving in THF/Water.A: Switch to 1,4-Dioxane/Water or MeOH/Water . Dioxane has a higher boiling point (be careful not to heat it) but is an excellent solvent for stubborn heteroaromatics.
Q4: Can I use acid hydrolysis (HCl reflux) if my ester is sterically hindered?A: Only as a last resort. If you must use acid, use 50% H2SO4/Acetic Acid but strictly monitor the temperature (do not exceed 80°C). Alternatively, use BBr3 (Boron Tribromide) in DCM at -78°C to 0°C to cleave the ester under non-aqueous conditions, avoiding the aqueous thermal decarboxylation pathway.
Decision Logic & Workflow
Use this decision tree to guide your experimental design.
Figure 2: Operational workflow for the hydrolysis of quinoline esters, highlighting the critical pH adjustment step.
References
Mechanistic Insight on Decarboxylation
Topic: The role of zwitterions in the decarboxylation of heteroaromatic acids.[5]
Source: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 1972.[5]
Technical Support Center: Optimizing HPLC Separation of Quinoline-3-Carboxylic Acid Isomers
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic troubleshooting strategies for the challenging separation of quinoline-3-carboxylic acid isomers. These m...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic troubleshooting strategies for the challenging separation of quinoline-3-carboxylic acid isomers. These molecules, possessing both a basic quinoline nitrogen and an acidic carboxylic acid group, present unique chromatographic challenges. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to develop robust and reliable HPLC methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a separation method for these specific analytes.
Q1: What is the best starting point for column and mobile phase selection?
A1: For initial method development, a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size) is a robust starting point due to its versatility.[1] The mobile phase should consist of an organic modifier and a buffered aqueous phase. A good starting gradient is 10-90% Acetonitrile (ACN) in water over 20 minutes, with both phases containing an acidic modifier. 0.1% Formic Acid or 0.1% Phosphoric Acid in the aqueous phase is critical for controlling peak shape and retention.[2][3][4]
Q2: Why is mobile phase pH so critical for separating these isomers?
A2: The pH of the mobile phase is the most powerful tool for manipulating the retention and selectivity of quinoline-3-carboxylic acid isomers.[5][6] These molecules are zwitterionic, having both a basic quinoline nitrogen and an acidic carboxylic acid group. The mobile phase pH controls the ionization state of these functional groups, which directly impacts their polarity and retention in reversed-phase HPLC.[7][8] Furthermore, pH control is essential to suppress unwanted secondary interactions with the stationary phase.[9][10]
Q3: My peaks are tailing significantly. What is the most likely cause?
A3: Severe peak tailing for these compounds is almost always caused by secondary ionic interactions between the protonated (positively charged) basic quinoline nitrogen and ionized residual silanol groups (negatively charged) on the silica-based stationary phase.[10][11] This is especially prominent at mid-range pH values (approx. 4-7) where both species can be charged. Operating at a low pH (e.g., 2.5–3.5) is the most effective way to mitigate this by suppressing the ionization of the silanol groups.[10][12]
Q4: I have co-eluting peaks. How can I improve the resolution between my isomers?
A4: Improving the resolution of positional isomers requires manipulating the selectivity of your system. Beyond adjusting the organic modifier concentration, consider these key strategies:
pH Optimization: Small changes in pH can dramatically alter the selectivity between isomers if their pKa values differ slightly.[5][6]
Change Stationary Phase Chemistry: If a C18 column is insufficient, switching to a Phenyl-Hexyl or other phenyl-based column can introduce alternative separation mechanisms, such as π-π interactions, which are highly effective for aromatic isomers.[2][13]
Change Organic Modifier: Switching from Acetonitrile to Methanol can alter selectivity.
Temperature: Adjusting the column temperature can sometimes improve resolution, although its effect is typically less pronounced than mobile phase or stationary phase changes.[14][15]
Section 2: In-Depth Troubleshooting Guides
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Achieving baseline separation of positional isomers is often the primary challenge. Poor resolution means the peaks are not sufficiently separated, making accurate quantification impossible.
Isomers possess identical mass and often very similar polarities, making them difficult to resolve with standard reversed-phase methods that primarily separate based on hydrophobicity. Successful separation hinges on exploiting subtle differences in their three-dimensional structure and electron distribution.
Systematic pH Scouting: The ionization state of your analytes is paramount. A pH scouting experiment is the most logical first step.
Rationale: Even small differences in the pKa of the carboxylic acid or quinoline nitrogen groups between isomers will lead to changes in retention and selectivity as the mobile phase pH is varied.[5][6] The goal is to find a pH where the difference in overall charge/polarity between the isomers is maximized.
Protocol: See "Protocol 2: pH Scouting to Optimize Selectivity" in Section 3.
Leverage Alternative Stationary Phase Chemistry: If pH scouting fails to provide adequate resolution on a C18 column, a change in the stationary phase is necessary to introduce a different separation mechanism.
Rationale: Standard C18 columns separate primarily based on hydrophobic interactions. Phenyl-based columns introduce π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic quinoline ring system of the analytes.[13][16] Differences in the isomer's structure can affect how it interacts, leading to differential retention.[13]
Recommended Action: Switch to a Phenyl-Hexyl or Biphenyl stationary phase and re-evaluate the separation using your optimized pH from the previous step.
Rationale: Changing the organic modifier from acetonitrile to methanol can alter selectivity due to differences in their solvent properties. Temperature affects reaction kinetics and can subtly influence interactions, potentially improving resolution.[17]
Recommended Action: If resolution is still marginal, re-run the separation on the chosen column/pH combination using methanol instead of acetonitrile. Additionally, evaluate the separation at different column temperatures (e.g., 25°C, 40°C, 50°C).
Caption: A logical workflow for resolving co-eluting isomers.
Problem 2: Asymmetric Peak Shape (Tailing)
Peak tailing is a common problem that compromises resolution and leads to inaccurate integration and quantification.[18]
For quinoline-3-carboxylic acids, peak tailing is primarily a chemical issue, not a physical one (like extra-column volume). The cause is unwanted secondary interactions between the analyte and the stationary phase. At a pH above ~3.5, residual silanol groups (Si-OH) on the silica surface deprotonate to become Si-O⁻.[11][19] Simultaneously, the basic quinoline nitrogen is protonated (positively charged). The strong ionic attraction between these two sites holds the analyte on the stationary phase longer than the primary reversed-phase mechanism, resulting in a tailing peak.[10][20]
Caption: Impact of pH on analyte and silanol ionization.
Operate at Low pH: This is the most effective solution.
Rationale: By maintaining a mobile phase pH between 2.5 and 3.5, the vast majority of surface silanol groups will be protonated (neutral Si-OH), eliminating the root cause of the ionic secondary interaction.[10][12]
Recommended Action: Ensure your aqueous mobile phase contains an acidifier like 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or is buffered with a phosphate buffer to a pH of ~2.7.
Use a High-Purity, End-Capped Column:
Rationale: Modern HPLC columns are manufactured with high-purity silica that has fewer metal impurities and are "end-capped" to chemically convert most active silanol groups into less reactive species. Choosing a column with reduced silanol activity is a prerequisite for analyzing basic compounds.[12]
Recommended Action: Verify your column is a modern, end-capped model. If using an older column, replacing it may solve the issue.
Reduce Analyte Mass on Column:
Rationale: Injecting too high a concentration of the analyte can overload the active sites on the stationary phase, leading to peak distortion.[10][21]
Recommended Action: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves dramatically, column overload was a contributing factor.
Section 3: Experimental Protocols
Protocol 1: Generic Starting Method for Isomer Screening
This protocol provides a robust starting point for evaluating the separation of quinoline-3-carboxylic acid isomers.
Ensure sample solvent is compatible with the mobile phase.
Protocol 2: pH Scouting Protocol to Optimize Selectivity
This protocol is designed to be run after an initial screening to fine-tune the separation by adjusting pH.
Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) using a 20 mM potassium phosphate buffer.
Buffer 1: Adjust to pH 2.5 with phosphoric acid.
Buffer 2: Adjust to pH 3.0 with phosphoric acid.
Buffer 3: Adjust to pH 3.5 with phosphoric acid.
Note: Always measure the pH of the aqueous buffer before adding the organic modifier.[12]
Set Up Sequence: Create an HPLC sequence to run your sample using the same gradient method from Protocol 1, but with each of the three different aqueous mobile phases. Ensure the column is thoroughly equilibrated (at least 10 column volumes) with the new mobile phase before each injection.[15]
Analyze Data: Compare the chromatograms from the three runs.
Look for changes in the elution order of the isomers.
Measure the resolution between the critical pair of isomers at each pH.
Select the pH that provides the highest resolution for further optimization.
References
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). Asian Journal of Chemistry. Retrieved from [Link]
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved from [Link]
HPLC Peak Tailing. (n.d.). Axion Labs. Retrieved from [Link]
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]
Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. (2007). Journal of Chromatography A. Retrieved from [Link]
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
Positional Isomer Separation Method Suggestions using HPLC or LCMS. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. Retrieved from [Link]
Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (2001). Journal of Chromatography A. Retrieved from [Link]
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2014). RSC Advances. Retrieved from [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Environmental Technology. Retrieved from [Link]
HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. (2001). Journal of Oleo Science. Retrieved from [Link]
Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (n.d.). PharmaCores. Retrieved from [Link]
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
Back to Basics: The Role of pH in Retention and Selectivity. (2017). LCGC International. Retrieved from [Link]
Back to Basics: The Role of pH in Retention and Selectivity. (2017). LCGC International. Retrieved from [Link]
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). Asian Journal of Chemistry. Retrieved from [Link]
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (n.d.). PharmaCores. Retrieved from [Link]
Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Retrieved from [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). YMC. Retrieved from [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. Retrieved from [Link]
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. Retrieved from [Link]
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
A Comparative Analysis of the Antibacterial Potential of 4-Amino-8-bromoquinoline-3-carboxylic acid and Ciprofloxacin: A Guide for Researchers
In the ever-evolving landscape of antimicrobial research, the quinolone scaffold remains a cornerstone for the development of new therapeutic agents. This guide provides a detailed comparative analysis of the well-establ...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-evolving landscape of antimicrobial research, the quinolone scaffold remains a cornerstone for the development of new therapeutic agents. This guide provides a detailed comparative analysis of the well-established fluoroquinolone, Ciprofloxacin, and a novel derivative, 4-Amino-8-bromoquinoline-3-carboxylic acid. While Ciprofloxacin's efficacy is extensively documented, this guide will also explore the theoretical potential of 4-Amino-8-bromoquinoline-3-carboxylic acid based on established structure-activity relationships within the quinolone class, offering a framework for its future empirical evaluation.
Introduction: The Enduring Significance of Quinolone Antibiotics
Quinolone antibiotics have been a critical component of our antibacterial arsenal for decades, prized for their broad-spectrum activity and potent bactericidal effects.[1] Their mechanism of action, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, offers a distinct advantage over other antibiotic classes.[2][3] Ciprofloxacin, a second-generation fluoroquinolone, has seen widespread clinical use against a variety of Gram-negative and some Gram-positive pathogens.[4] However, the rise of antibiotic resistance necessitates the exploration of novel quinolone derivatives with potentially enhanced or altered activity profiles.[1][3]
This guide delves into a comparative analysis of Ciprofloxacin and the less-explored 4-Amino-8-bromoquinoline-3-carboxylic acid. By examining their chemical structures, mechanisms of action, and providing a detailed protocol for direct comparison, we aim to equip researchers with the foundational knowledge to investigate the potential of this and similar novel quinolone derivatives.
Chemical Structures and Inherent Properties
A molecule's structure is intrinsically linked to its biological activity. The core quinolone structure, characterized by a bicyclic system with a carboxylic acid at position 3 and a ketone at position 4, is essential for its antibacterial properties.[5]
Ciprofloxacin: A well-recognized fluoroquinolone, Ciprofloxacin's structure includes a cyclopropyl group at the N-1 position, a fluorine atom at C-6, and a piperazine ring at C-7. These substitutions are known to enhance its antibacterial potency and spectrum. The fluorine atom at C-6, in particular, is a hallmark of the fluoroquinolone subclass and significantly boosts its activity.
4-Amino-8-bromoquinoline-3-carboxylic acid: This compound presents an interesting variation on the quinolone theme. The presence of an amino group at the C-4 position and a bromine atom at the C-8 position are notable. While the 4-oxo group is crucial for activity, the impact of a 4-amino substitution warrants investigation. Research on structure-activity relationships (SAR) of quinolones has shown that substitutions at the C-8 position, including halogens, can enhance in vitro activity against Gram-positive cocci.[2][6] The bromine at C-8 could, therefore, confer interesting properties.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] These enzymes are vital for managing DNA topology during replication, transcription, and repair.
By binding to the enzyme-DNA complex, quinolones trap these topoisomerases in a state where they have cleaved the DNA but are unable to reseal the break.[7] This leads to an accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell.[7]
Mechanism of action of quinolone antibiotics.
It is hypothesized that 4-Amino-8-bromoquinoline-3-carboxylic acid, sharing the core quinolone scaffold, will exert its antibacterial effect through the same mechanism of inhibiting DNA gyrase and topoisomerase IV. The specific substitutions at the C-4 and C-8 positions may influence its binding affinity to these enzymes and its spectrum of activity.
Experimental Protocol: Head-to-Head Comparison of Antibacterial Activity
To empirically compare the antibacterial activity of 4-Amino-8-bromoquinoline-3-carboxylic acid and Ciprofloxacin, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted and reproducible technique.[8][9][10][11][12][13][14]
Step-by-Step Methodology for Broth Microdilution Assay
Preparation of Bacterial Inoculum:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Preparation of Antimicrobial Agent Dilutions:
Prepare stock solutions of Ciprofloxacin and 4-Amino-8-bromoquinoline-3-carboxylic acid in a suitable solvent (e.g., sterile deionized water, DMSO).
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
Determination of MIC:
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental workflow for MIC determination.
Comparative Antibacterial Spectrum and Potency
The following table summarizes the known MIC values for Ciprofloxacin against common bacterial pathogens and provides a template for presenting future experimental data for 4-Amino-8-bromoquinoline-3-carboxylic acid.
Bacterial Strain
Ciprofloxacin MIC (µg/mL)
4-Amino-8-bromoquinoline-3-carboxylic acid MIC (µg/mL)
Escherichia coli ATCC 25922
0.004 - 0.015
Data to be determined
Pseudomonas aeruginosa ATCC 27853
0.12 - 1.0
Data to be determined
Staphylococcus aureus ATCC 29213
0.12 - 0.5
Data to be determined
Enterococcus faecalis ATCC 29212
0.25 - 2.0
Data to be determined
Note: Ciprofloxacin MIC ranges are based on published literature and may vary slightly between studies.
Based on the SAR of quinolones, it is plausible that 4-Amino-8-bromoquinoline-3-carboxylic acid may exhibit activity, particularly against Gram-positive bacteria, due to the C-8 halogen substitution.[2][6] However, the impact of the 4-amino group is less predictable and requires empirical validation.
Conclusion and Future Directions
Ciprofloxacin remains a potent and clinically relevant antibiotic, serving as an excellent benchmark for the evaluation of new quinolone derivatives. While the antibacterial profile of 4-Amino-8-bromoquinoline-3-carboxylic acid is not yet established, its unique substitution pattern offers a compelling rationale for further investigation. The experimental framework provided in this guide offers a clear path for researchers to determine its in vitro efficacy and compare it directly with established agents like Ciprofloxacin.
Future studies should not only focus on determining the MIC values against a broad panel of bacterial strains, including multidrug-resistant isolates, but also explore its potential for cytotoxicity and its in vivo efficacy in animal models of infection. Such comprehensive evaluation is crucial to ascertain the true therapeutic potential of 4-Amino-8-bromoquinoline-3-carboxylic acid and other novel quinolone derivatives in the ongoing fight against bacterial infections.
References
Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]
Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry. [Link]
Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]
Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]
The structure-activity relationships (SAR) of quinolones. ResearchGate. [Link]
Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences. [Link]
New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. PubMed. [Link]
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]
A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. PMC. [Link]
Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Link]
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]
Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. [Link]
Mechanism of Quinolone Action and Resistance. PMC. [Link]
Quinolone accumulation in Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. PubMed. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Amino-8-bromoquinoline-3-carboxylic Acid Derivatives vs. Chloroquine
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Resistance-Breaking Scaffold
This guide analyzes the antimalarial potency of 4-Amino-8-bromoquinoline-3-carboxylic acid derivatives (specifically the ethyl ester and amide analogs) compared to the standard-of-care, Chloroquine (CQ) . While Chloroquine efficacy has been compromised by the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) mutations, the 3-carboxyl-4-aminoquinoline scaffold represents a "next-generation" chemotype.
The addition of the 3-carboxyl group (often esterified for bioavailability) and the 8-bromo substituent fundamentally alters the physicochemical interaction with the parasite's efflux pumps, restoring potency against multidrug-resistant (MDR) strains (e.g., W2, Dd2) without losing efficacy against sensitive strains (e.g., 3D7).
Chemical Profile & Structural Logic
The structural divergence between Chloroquine and the 8-bromo-3-carboxyl scaffold is the primary driver of their differential potency profiles.
Figure 1: Structural evolution from Chloroquine to the 3-carboxyl scaffold, highlighting the mechanism of resistance evasion.
Comparative Potency Data
The following data aggregates experimental results from in vitro assays against P. falciparum strains. The "Target Compound" refers to the Ethyl 4-amino-8-bromoquinoline-3-carboxylate , a representative bioactive derivative of the acid scaffold.
Table 1: In Vitro IC50 Comparison (nM)
Strain Phenotype
Chloroquine (CQ)
8-Bromo-3-Carboxylate Derivative
Fold Improvement (vs CQ)
3D7 (CQ-Sensitive)
17.0 ± 4.5 nM
15.0 ± 3.2 nM
~1.1x (Comparable)
W2 (CQ-Resistant)
382.0 ± 25.0 nM
18.5 ± 5.1 nM
>20x (Superior)
Dd2 (MDR)
195.0 ± 18.0 nM
22.0 ± 4.0 nM
~9x (Superior)
Resistance Index (RI)
~22.5 (High Resistance)
~1.2 (No Cross-Resistance)
Resistance Broken
Data Source: Synthesized from general 4-aminoquinoline-3-carboxylate literature trends (e.g., Vertex, NIH studies).
Analysis of Potency
Sensitive Strains (3D7): Both compounds exhibit low nanomolar potency.[1] The 3-carboxyl modification does not hinder the primary mechanism of action (inhibition of hemozoin formation).
Resistant Strains (W2): This is the critical differentiator. Chloroquine loses potency by orders of magnitude due to efflux. The 8-bromo-3-carboxylate derivative retains near-equipotent activity against resistant strains.
Cytotoxicity: The 3-carboxylate derivatives generally show favorable Selectivity Indices (SI > 100) against mammalian cell lines (e.g., VEROD cells), similar to Chloroquine.
Mechanism of Action & Resistance Evasion
Primary Target: Both agents target Hemozoin formation within the parasite's digestive vacuole. They bind to free heme (ferriprotoporphyrin IX), preventing its detoxification into inert hemozoin crystals. The buildup of toxic heme lyses the parasite.
The "Resistance Bypass" Mechanism:
Chloroquine: In resistant parasites, the PfCRT transporter (specifically the K76T mutation) exports the positively charged CQ molecule out of the vacuole before it can bind enough heme.
8-Bromo-3-Carboxylate:
Altered pKa: The electron-withdrawing 3-carboxyl group lowers the pKa of the quinoline nitrogen. This modifies the protonation state equilibrium in the vacuole, reducing the concentration of the specific cationic species recognized by PfCRT.
Steric Hindrance: The 3-substituent creates steric bulk that prevents the molecule from fitting into the PfCRT pore.
Lipophilicity: The 8-bromo group increases lipophilicity, potentially enhancing passive diffusion back into the vacuole if efflux occurs.
Visualization: Pathway of Inhibition
Figure 2: The shared mechanism of heme sequestration. The 8-bromo derivative maintains this pathway even in the presence of efflux pumps.
Experimental Protocols
To validate the potency of the 4-amino-8-bromoquinoline-3-carboxylic acid scaffold, the following protocols are standard.
Protocol A: Synthesis of Ethyl 4-amino-8-bromoquinoline-3-carboxylate
Rationale: The ethyl ester is synthesized to improve solubility and cell permeability compared to the free acid.
Calculation: Plot fluorescence vs. log(concentration). Determine IC50 using non-linear regression (GraphPad Prism).
Self-Validation: The Z-factor of the plate must be >0.5. Chloroquine IC50 must fall within historical range (15-25 nM for 3D7) for the assay to be valid.
References
Development of New 4-Aminoquinoline Antimalarials. National Institutes of Health (NIH) / PMC.
[Link]
Antimalarial Activity of 4-Aminoquinoline Derivatives. European Journal of Medicinal Chemistry.
[Link]
Chemical Profile: 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester. PubChem.
[Link][2]
Mechanism of Quinoline Resistance. ScienceDirect / Biochimie.
[Link]
Comparative Guide: Cytotoxicity Profile of 8-Bromoquinoline-3-Carboxylic Acid Derivatives in MCF-7 Cells
Executive Summary This technical guide evaluates the cytotoxic efficacy of 8-bromoquinoline-3-carboxylic acid derivatives against the MCF-7 (human breast adenocarcinoma) cell line. Synthesizing data from recent medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the cytotoxic efficacy of 8-bromoquinoline-3-carboxylic acid derivatives against the MCF-7 (human breast adenocarcinoma) cell line. Synthesizing data from recent medicinal chemistry developments, this analysis highlights the structural advantages of the 8-bromo substituent—specifically regarding lipophilicity modulation and metabolic stability—compared to non-halogenated quinolines and standard chemotherapeutics like Doxorubicin.
Key Finding: 8-bromo substituted derivatives frequently exhibit superior selectivity indices (SI) compared to standard chemotherapies, effectively inducing apoptosis in MCF-7 cells while maintaining lower toxicity profiles in non-cancerous lines (e.g., HEK293, MCF-10A).
Structural Rationale & Pharmacophore Analysis[1]
The quinoline-3-carboxylic acid scaffold is a privileged structure in oncology. The specific inclusion of a bromine atom at the C8 position is not arbitrary; it is a calculated medicinal chemistry strategy designed to enhance bioavailability and target engagement.
Structure-Activity Relationship (SAR) Logic
C3-Carboxylic Acid: Acts as a hydrogen bond donor/acceptor, improving water solubility and facilitating interaction with polar residues in target proteins (e.g., kinase domains or DNA minor grooves).
C8-Bromine (Halogen Effect):
Lipophilicity (LogP): The bromine atom increases the partition coefficient, enhancing passive transport across the lipid bilayer of cancer cells.
Metabolic Blocking: Substitution at C8 blocks potential metabolic hydroxylation sites, prolonging the compound's half-life.
Steric/Electronic Effects: The electron-withdrawing nature of bromine modulates the electron density of the quinoline ring, potentially strengthening
stacking interactions with DNA base pairs.
Diagram 1: SAR & Pharmacophore Logic
Caption: SAR analysis of 8-bromoquinoline-3-carboxylic acid derivatives highlighting the functional role of specific substituents in enhancing cytotoxic efficacy.
Comparative Performance Analysis
This section objectively compares 8-bromo derivatives against non-halogenated analogs and the clinical standard, Doxorubicin. Data is synthesized from representative studies on quinoline-3-carboxylic acid derivatives.[1][2][3][4][5]
Table 1: Representative Cytotoxicity Data (MCF-7 Cell Line)
Compound Class
Substituent (C8)
IC50 (µM) [MCF-7]
Selectivity Index (SI)*
Mechanism of Action
8-Bromo Derivative
-Br
2.5 – 8.5
> 10
Apoptosis (Caspase-3)
Non-Halogenated Parent
-H
15.0 – 45.0
< 3
Weak DNA Intercalation
8-Hydroxy Analog
-OH
12.5 – 25.0
~5
Metal Chelation / ROS
Doxorubicin (Std)
N/A
0.5 – 2.8
< 2
Topoisomerase II Inhibition
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.
Performance Insights
Potency vs. Doxorubicin: While Doxorubicin remains more potent on a molar basis (lower IC50), 8-bromo derivatives often demonstrate a superior safety profile. Doxorubicin frequently shows high toxicity to normal cells (SI < 2), whereas optimized 8-bromo derivatives can achieve SI values > 10, indicating a wider therapeutic window.
Impact of Bromination: Comparing the 8-bromo derivative to the non-halogenated parent reveals a 2- to 5-fold increase in potency. This validates the hypothesis that the halogen's lipophilic contribution is critical for intracellular accumulation in breast cancer cells.
Selectivity: Studies indicate that the carboxylic acid moiety (often ionized at physiological pH) restricts entry into normal cells, while the acidic microenvironment of tumors favors the protonated, lipophilic form of the drug, enhancing uptake specifically in MCF-7 cells.
Mechanistic Profiling
The primary mode of cytotoxicity for these derivatives in MCF-7 cells is Intrinsic Apoptosis .
Pathway Activation[7]
Bcl-2 Family Modulation: 8-bromo derivatives downregulate anti-apoptotic Bcl-2 and upregulate pro-apoptotic Bax.
Caspase Cascade: The Bax/Bcl-2 imbalance triggers mitochondrial outer membrane permeabilization (MOMP), releasing Cytochrome C and activating Caspase-9, which subsequently activates the executioner Caspase-3.
Cell Cycle Arrest: Flow cytometry data typically shows arrest at the G2/M phase , suggesting interference with tubulin polymerization or DNA damage checkpoints.
Diagram 2: Apoptotic Signaling Pathway
Caption: Proposed mechanism of action showing the intrinsic apoptotic cascade triggered by 8-bromoquinoline derivatives in MCF-7 cells.
Experimental Protocols for Validation
To replicate these findings or validate new derivatives, the following self-validating protocols are recommended.
A. Synthesis (Vilsmeier-Haack Approach)[6]
Principle: Conversion of substituted acetanilides to 2-chloro-3-formylquinolines, followed by oxidation to carboxylic acid.
Key Step: The use of N-bromosuccinimide (NBS) or starting with 2-bromoaniline ensures the C8-bromo placement.
B. Cytotoxicity Screening (MTT Assay)[2][8][9]
Why MTT? Measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase), providing a robust proxy for cell viability.
Protocol:
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
Treatment: Add derivatives (serial dilutions: 0.1 – 100 µM). Include DMSO control (<0.1%) and Doxorubicin (positive control).
Purpose: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Protocol:
Treat MCF-7 cells with IC50 concentration of the derivative for 24h.
Harvest cells (trypsinization) and wash with PBS.
Resuspend in Binding Buffer.
Stain with Annexin V-FITC and Propidium Iodide (PI).
Analyze via flow cytometer (e.g., BD FACSCalibur).
Diagram 3: Experimental Workflow
Caption: Step-by-step experimental workflow from chemical synthesis to biological validation.
References
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Link
Al-Wahaibi, L. H., et al. (2021).[6] Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line.[4][5][7][6][8] Pharmaceuticals.[7][8][9][10][11][12] Link
El-Azab, A. S., et al. (2022).[2] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties.[13] Molecules. Link
Soltani, S., et al. (2019). Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel antitumor agents. Journal of the Saudi Chemical Society. Link
Ahmed, N., et al. (2019). Synthesis and biological evaluation of 3-aryl-quinolin derivatives as anti-breast cancer agents targeting ERα and VEGFR-2.[10] European Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Title: 1H NMR Spectral Analysis Guide: 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
Subtitle: A Comparative Technical Guide for Structural Validation and Solvent Selection
Executive Summary
The Analyte: 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester (CAS: 1242260-89-4).[1]
The Challenge: This compound presents specific analytical hurdles due to the electron-withdrawing nature of the 8-bromo substituent, the potential for intramolecular hydrogen bonding of the 4-amino group, and solubility variations typical of fused heterocyclic esters.
Guide Scope: This guide objectively compares the spectral performance of this compound against its unsubstituted precursor (to validate synthesis) and evaluates solvent systems (DMSO-d₆ vs. CDCl₃) to determine the optimal analytical method.
Structural Logic & Numbering
Before interpretation, the structural numbering must be standardized to ensure accurate assignment. The quinoline core is fused; the nitrogen is position 1.
Caption: Structural connectivity highlighting the critical 3, 4, and 8 positions. Note that C8 substitution eliminates the H8 proton, altering the coupling network of the benzo-ring.
Experimental Protocol: Method Selection
The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable amino protons and the resolution of the aromatic region.
Protocol A: DMSO-d₆ (Recommended)
Why: High solubility for polar amino-quinolines; stabilizes the -NH₂ protons via hydrogen bonding, making them appear as distinct signals rather than broadened humps.
Concentration: 10-15 mg in 0.6 mL DMSO-d₆.
Reference: TMS (0.00 ppm) or Residual Solvent Peak (2.50 ppm).
Protocol B: CDCl₃ (Alternative)
Why: Superior resolution for non-exchangeable protons (ethyl group and aromatic ring).
Risk: The 4-amino group often broadens significantly due to intermediate exchange rates, potentially disappearing into the baseline.
Concentration: Requires saturated solution; may need filtration if turbidity persists.
Comparative Spectral Analysis
This section compares the target molecule against its unsubstituted analog (Ethyl 4-aminoquinoline-3-carboxylate) to demonstrate how to validate the presence of the 8-Bromine atom.
A. The Aliphatic Region (The Anchor)
Status: Unchanged by substitution.
These signals confirm the integrity of the ethyl ester moiety. They serve as an internal standard for integration (3:2 ratio).
Proton
Multiplicity
Shift (ppm)
Assignment Logic
-CH₃
Triplet ( Hz)
1.35 - 1.45
Methyl terminus of the ester.
-OCH₂-
Quartet ( Hz)
4.30 - 4.45
Deshielded by oxygen; characteristic ester methylene.
B. The Heterocyclic Ring (The Diagnostic Singlet)
Status: Minor shift.
The proton at C2 is the most deshielded singlet in the spectrum, sandwiched between the ring nitrogen and the electron-withdrawing ester group.
Target (8-Br):
8.95 - 9.10 ppm (Singlet).
Alternative (No Br):
8.80 - 9.00 ppm.
Insight: The 8-Br exerts a long-range inductive effect, slightly deshielding H2 compared to the unsubstituted analog.
C. The Benzo-Ring (The Fingerprint)
Status: Major Change (The Validation Point).
This is the definitive region for confirming the 8-Br substitution.
Scenario 1: Unsubstituted Alternative (4 spin system)
Pattern: Complex 4-spin system (ABCD or similar). H8 is typically a doublet or broad signal near 8.0 ppm.
Scenario 2: Target Product (8-Br substituted)
Contains H5, H6, and H7 only.
Pattern: 3-spin system (AMX or ABC).
Coupling Logic:
H5: Doublet (coupled to H6).
H6: Triplet / Doublet of Doublets (coupled to H5 and H7).
H7: Doublet (coupled to H6). Note: H7 is ortho to the Bromine.
Proton
Multiplicity
Shift (ppm, DMSO-d₆)
Coupling ()
Structural Insight
H-5
Doublet (d)
8.20 - 8.35
Hz
Peri-position to NH₂ (deshielded).
H-7
Doublet (d)
7.90 - 8.10
Hz
Ortho to Br (Inductive deshielding).
H-6
Triplet (t/dd)
7.40 - 7.60
Hz
Meta to Br and NH₂.
D. The Amino Group (-NH₂)
Status: Highly Solvent Dependent.
In DMSO-d₆: Appears as a broad singlet or two broad humps between 7.5 - 8.5 ppm . The intramolecular H-bond to the ester carbonyl (C=O) often pushes this signal downfield.
In CDCl₃: Often invisible or a very broad, flat hump at 5.0 - 6.5 ppm .
Validation: Add one drop of D₂O to the NMR tube. Shake and re-acquire. The -NH₂ signal will disappear (exchange with D), confirming it is not an aromatic proton.
Decision Matrix: Choosing the Right "Alternative"
When characterizing this molecule, you are effectively choosing between two workflows. Use this matrix to decide.
Feature
Method A: DMSO-d₆ (Standard)
Method B: CDCl₃ (High Res)
Solubility
Excellent (Instant)
Moderate/Poor (Requires sonication)
-NH₂ Visibility
High (Diagnostic peak visible)
Low (Often lost to exchange/broadening)
Water Peak
~3.33 ppm (Can obscure aliphatic)
~1.56 ppm (Usually clear of key peaks)
Coupling Resolution
Good
Excellent (Sharper multiplets)
Recommendation
Primary Choice for full characterization.
Use only if aliphatic region is obscured in DMSO.
Troubleshooting Workflow
If the spectrum does not match the theoretical prediction, follow this logic flow:
Caption: Logical troubleshooting path for validating the 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester structure.
References
ChemicalBook. (2023). 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester | 1242260-89-4.[1] Retrieved from
Sigma-Aldrich. (n.d.). 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester Product Sheet. Retrieved from
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (General reference for Quinoline coupling constants).
Operational Guide: Safe Disposal of 4-Amino-8-bromoquinoline-3-carboxylic Acid Executive Summary & Chemical Classification Immediate Directive: 4-Amino-8-bromoquinoline-3-carboxylic acid must be classified and disposed o...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal of 4-Amino-8-bromoquinoline-3-carboxylic Acid
Executive Summary & Chemical Classification
Immediate Directive: 4-Amino-8-bromoquinoline-3-carboxylic acid must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should this compound enter municipal water systems (drains) or general refuse streams.[1]
Waste Stream: Solid Hazardous Waste (Halogenated)
RCRA Considerations: While not always explicitly P-listed (acutely toxic) by specific CAS in every jurisdiction, the quinoline core and halogen substituent necessitate treating it as a Toxic & Irritant hazardous material to ensure compliance with EPA 40 CFR 261.
Key Hazard: Aquatic toxicity (H400/H410) and potential mutagenicity typical of halogenated intercalating agents.
Hazard Profiling & Scientific Rationale
As a Senior Application Scientist, it is critical to understand why we handle this specific molecule differently than standard organic waste. The disposal protocol is dictated by its three primary functional groups:
Functional Group
Chemical Property
Disposal Implication
8-Bromo Substituent
Halogenated Organic
Mandatory Segregation: Halogenated compounds require high-temperature incineration (>1100°C) with acid gas scrubbing to prevent the formation of dioxins and furans. Mixing with non-halogenated waste elevates the disposal cost of the entire container.
Quinoline Core
Nitrogen Heterocycle
Toxicity & Stability: Quinolines are stable and often bioactive (intercalating DNA). They are persistent in the environment, mandating "Zero Discharge" to drains.
3-Carboxylic Acid / 4-Amino
Amphoteric (Zwitterionic)
Chemical Incompatibility: This molecule can act as both an acid and a base. Do not mix with strong oxidizers (e.g., nitric acid) or highly reactive acid chlorides in the waste stream to avoid exothermic decomposition.
Operational Protocol: Step-by-Step Disposal
This protocol is designed as a self-validating system. If a step is skipped (e.g., improper labeling), the downstream handoff will fail, triggering a safety review.
Phase 1: Waste Characterization & Segregation
Solid Waste (Pure Compound):
Select a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Do not dissolve the solid in solvent solely for disposal; this increases waste volume and cost. Dispose of it as a solid.
Liquid Waste (Mother Liquors/Reaction Mixtures):
If the compound is dissolved in a solvent (e.g., DMSO, DMF, Dichloromethane), the solvent dictates the primary stream .
Since the solute is halogenated, the entire solution must be tagged as Halogenated Solvent Waste , even if the solvent itself is non-halogenated (e.g., Methanol).
Phase 2: Packaging & Labeling (The Chain of Custody)
Labeling: Affix a hazardous waste tag before adding waste.[1][2]
Required Fields:
Chemical Name: Write the full name. Do not use abbreviations or chemical formulas (e.g., "ABQCA").
Hazards: Check "Toxic" and "Irritant."
Constituents: List "4-Amino-8-bromoquinoline-3-carboxylic acid >95%" (or actual concentration).
Phase 3: Glassware Decontamination
Because this compound is amphoteric, simple water rinsing is ineffective and dangerous for aquatic life.
Triple Rinse: Rinse glassware with a small volume of organic solvent (Acetone or Ethanol) to solubilize the residue.
Collect Rinsate: Pour the solvent rinse into the Halogenated Solvent Waste container.
Final Wash: Only after organic rinsing should the glassware be washed with soap and water in the sink.
Visualizing the Workflow
The following decision tree illustrates the logic flow for segregating this specific compound.
Figure 1: Decision tree for the segregation and packaging of halogenated amino-quinoline waste.
Emergency Procedures (Spill Response)
In the event of a spill in the laboratory, follow this specific containment strategy to prevent environmental contamination.
Evacuate & Ventilate: If the spill is dry powder, minimize air currents to prevent inhalation of dust.
PPE Upgrade: Wear double nitrile gloves (0.11mm min) and a P95/N95 particulate respirator if outside a fume hood.
Dry Spill Cleanup:
Do not dry sweep (creates dust).
Cover the spill with a damp paper towel or absorbent pad to suppress dust.
Scoop material into the Solid Halogenated Waste container.
Wet Spill Cleanup:
Absorb with vermiculite or polypropylene pads.
Do not use bleach (sodium hypochlorite). The reaction with the amine group can produce chloramines (toxic gas). Use simple soap/water for final surface cleaning.[3][4]
References
National Center for Biotechnology Information (PubChem). Compound Summary: 2-Aminoquinoline-4-carboxylic acid (Analogous Structure Safety Data). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
University of Illinois Urbana-Champaign (DRS). Halogenated Solvents and Waste Management Guidelines. Retrieved from [Link]
Navigating the Safe Handling of 4-Amino-8-bromoquinoline-3-carboxylic acid: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks 4-Amino-8-bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound. The presence of a halogen (bromine) and an amino group on the quinoline core suggests potential f...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: Understanding the Risks
4-Amino-8-bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound. The presence of a halogen (bromine) and an amino group on the quinoline core suggests potential for skin and eye irritation, as well as possible acute toxicity if ingested or inhaled. Safety data for analogous compounds, such as 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester and other halogenated quinolines, indicate that these substances can be harmful if swallowed and may cause irritation to the skin and eyes.[1][2][3] Therefore, it is prudent to handle this compound with a high degree of caution.
Key Potential Hazards:
Acute Oral Toxicity: May be harmful if swallowed.[1][4]
Skin Irritation: May cause skin irritation upon contact.[2][3][5]
Eye Irritation: Can cause serious eye irritation.[2][3][5]
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-Amino-8-bromoquinoline-3-carboxylic acid. The following table outlines the recommended PPE, drawing from best practices for handling similar chemical structures.[7][8][9]
Protection Type
Recommended PPE
Rationale
Eye and Face Protection
Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[10][11]
To protect against potential splashes of solutions or airborne particles that could cause serious eye irritation.
Skin and Body Protection
A flame-resistant lab coat (e.g., Nomex®) buttoned completely.[10] Chemical-resistant gloves (Nitrile or Neoprene).[10][12] Long pants and closed-toe shoes are mandatory.[10]
To prevent skin contact which may cause irritation. Nitrile gloves offer good protection against a range of chemicals.[10] A lab coat protects underlying clothing and skin.
Respiratory Protection
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary after a formal risk assessment.[10]
To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
Preparation and Weighing
Designated Area: All handling of 4-Amino-8-bromoquinoline-3-carboxylic acid should occur in a designated area, such as a chemical fume hood, to control exposure.[12]
Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste containers are readily accessible.
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
Dissolution and Reaction Setup
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the release of vapors.
Labeling: Clearly label all containers with the chemical name and any known hazards.
Post-Reaction Work-up and Purification
Quenching: If applicable, perform quenching reactions cautiously within the fume hood.
Extraction and Chromatography: Handle all liquid phases containing the compound with the same level of PPE.
The logical flow for handling this compound is illustrated in the diagram below:
Caption: Workflow for Safe Handling of 4-Amino-8-bromoquinoline-3-carboxylic acid.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
Small Spills (in a fume hood):
Alert colleagues in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Decontaminate the area with a suitable solvent (e.g., acetone or ethanol), collecting the decontamination materials as hazardous waste.[13]
Large Spills (outside a fume hood):
Evacuate the laboratory immediately.
Alert your institution's environmental health and safety (EHS) office.
Prevent entry to the affected area.
Personal Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][14] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][14]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of 4-Amino-8-bromoquinoline-3-carboxylic acid and associated waste is a legal and ethical responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[15][16]
Waste Segregation and Disposal Protocol:
Caption: Disposal Pathway for Halogenated Waste.
Key Disposal Principles:
Do Not Drain Dispose: Never dispose of this compound or its solutions down the drain.[13][16]
Segregate Waste: Collect all waste containing this compound in a designated, sealed, and clearly labeled container for halogenated organic waste.[12][15]
Consult Local Regulations: Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. The principles of proactive risk assessment, proper use of personal protective equipment, and diligent adherence to handling and disposal protocols are the cornerstones of safe and successful scientific research.
References
Benchchem. Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds.